Cas no 876-27-7 (4-Chlorophenyl acetate)

4-Chlorophenyl acetate structure
4-Chlorophenyl acetate structure
상품 이름:4-Chlorophenyl acetate
CAS 번호:876-27-7
MF:C8H7ClO2
메가와트:170.59298157692
MDL:MFCD00623648
CID:723947
PubChem ID:13410

4-Chlorophenyl acetate 화학적 및 물리적 성질

이름 및 식별자

    • 4-Chlorophenyl acetate
    • (4-chlorophenyl) acetate
    • Acetic acid, 4-chlorophenyl ester
    • 4-Chlorophenol Acetate
    • 4-Cl-C6H4OAc
    • 4-Monochlorophenol acetate
    • Acetic acid,p-chlorophenyl ester
    • p-Acetoxychlorobenzene
    • p-Chlorophenylacetate
    • p-ClC6H4OAc
    • Phenol,p-chloro-,acetate
    • Acetic acid, p-chlorophenyl ester (7CI, 8CI)
    • Phenol, p-chloro-, acetate (6CI)
    • 1-Acetoxy-4-chlorobenzene
    • 4-Acetoxychlorobenzene
    • 4-Acetoxyphenyl chloride
    • NSC 48669
    • p-Chlorophenyl acetate
    • FS-4498
    • SCHEMBL76135
    • Chlorophenyl acetate, p-
    • Acetic acid, 4-chlorophenyl ester (9CI)
    • Acetic acid, p-chlorophenyl ester
    • 257V876587
    • 4-Chlorobenzeneacetate
    • 4-06-00-00839 (Beilstein Handbook Reference)
    • CS-0197466
    • CHEMBL449814
    • NSC48669
    • AI3-17300
    • 4-Chlorophenyl Ester Acetic Acid
    • AB06566
    • MFCD00623648
    • NSC-48669
    • BRN 1909058
    • DTXCID40158993
    • Phenol, p-chloro-, acetate
    • WLN: GR DOV1
    • p-Chlorfenylester kyseliny octove
    • p-Chlorfenylester kyseliny octove [Czech]
    • A51155
    • UNII-257V876587
    • (p-chlorophenyl)acetate
    • AKOS006241574
    • Q63409262
    • 876-27-7
    • DTXSID80236502
    • MDL: MFCD00623648
    • 인치: 1S/C8H7ClO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
    • InChIKey: KEUPLGRNURQXAR-UHFFFAOYSA-N
    • 미소: O=C(C)OC1C=CC(Cl)=CC=1

계산된 속성

  • 정밀분자량: 170.013457g/mol
  • 표면전하: 0
  • XLogP3: 1.8
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 회전 가능한 화학 키 수량: 2
  • 동위원소 질량: 170.013457g/mol
  • 단일 동위원소 질량: 170.013457g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 26.3Ų
  • 중원자 수량: 11
  • 복잡도: 139
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1

실험적 성질

  • 밀도: 1.227
  • 비등점: 231.6°Cat760mmHg
  • 플래시 포인트: 106.3°C
  • 굴절률: 1.523
  • PSA: 26.30000
  • LogP: 2.26530

4-Chlorophenyl acetate 보안 정보

4-Chlorophenyl acetate 세관 데이터

  • 세관 번호:2915390090
  • 세관 데이터:

    ?? ?? ??:

    2915390090

    개요:

    2915390090. 기타 에틸렌.부가가치세: 17.0%.?? ???:13.0%. ?? ??: AB (입국화물통관표, 출국화물통관표).??? ??:5.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    ?? ??:

    A.입국화물통관표
    B.출국화물통관서류

    검사 검역 범주:

    R, 수입 식품 위생 감독 검사
    S. 수출 식품 위생 감독 검사
    M. 수입품 검사
    N. 수출품 검사

    요약:

    2915390090. 아세트산의 에스테르.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).??? ??:5.5%. General tariff:30.0%

4-Chlorophenyl acetate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
047898-5g
4-Chlorophenylacetate
876-27-7 98%
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£45.00 2022-03-01
eNovation Chemicals LLC
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876-27-7 98%
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$200 2023-09-02
A2B Chem LLC
AC09605-100g
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Aaron
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876-27-7 95%
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1PlusChem
1P004ICL-5g
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1PlusChem
1P004ICL-100g
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876-27-7 97%
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Aaron
AR004IKX-500g
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876-27-7 95%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268136-100g
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876-27-7 98%
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¥1983.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268136-500g
4-Chlorophenyl acetate
876-27-7 98%
500g
¥5950.00 2024-04-27
eNovation Chemicals LLC
D767059-25g
4-Chlorophenyl acetate
876-27-7 98%
25g
$230 2023-05-09

4-Chlorophenyl acetate 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Sulfuric acid (silica-bound) Solvents: Dichloromethane ;  35 min, rt
참조
An efficient and convenient method for desilylation-acetylation of trimethylsilyl ethers catalyzed by silica sulfuric acid
Jin, Tong-Shou; et al, Asian Journal of Chemistry, 2008, 20(7), 5005-5010

합성회로 2

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C → rt; 3 h, rt
참조
NIS/TBHP Induced Regioselective Selenation of (Hetero)Arenes via Direct C-H Functionalization
Ding, Chaochao; et al, ChemCatChem, 2018, 10(23), 5397-5401

합성회로 3

반응 조건
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Catalysts: Palladium diacetate Solvents: Acetic acid ;  17 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Palladium-Catalyzed Desilylative Acyloxylation of Silicon-Carbon Bonds on (Trimethylsilyl)arenes: Synthesis of Phenol Derivatives from Trimethylsilylarenes
Gondo, Keisuke; et al, Organic Letters, 2015, 17(19), 4778-4781

합성회로 4

반응 조건
1.1 Catalysts: Dabco ;  10 min, 70 °C → 140 °C
참조
The first vinyl acetate mediated organocatalytic transesterification of phenols: a step towards sustainability
Kumar, Manoj; et al, New Journal of Chemistry, 2015, 39(11), 8329-8336

합성회로 5

반응 조건
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, (dichlorostannate)octatetraconta-μ-oxotetra-μ6-… Solvents: Acetonitrile ;  6 min, rt
참조
New porphyrin-polyoxometalate hybrid materials: synthesis, characterization and investigation of catalytic activity in acetylation reactions
Araghi, Mehdi; et al, Dalton Transactions, 2012, 41(38), 11745-11752

합성회로 6

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C → rt; 5 h, rt
참조
Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates
Kurma, Siva Hariprasad; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(16),

합성회로 7

반응 조건
1.1 Reagents: Chlorosuccinimide Catalysts: Cuprous chloride Solvents: Acetonitrile ;  3 h, 80 °C
참조
Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids
Wu, Hong; et al, Organic Letters, 2010, 12(6), 1192-1195

합성회로 8

반응 조건
1.1 Reagents: Phosphoroperoxoic acid Solvents: Acetonitrile ;  30 °C
참조
Monoperoxyphosphoric acid
Rao, A. Somasekar; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

합성회로 9

반응 조건
1.1 Catalysts: Cesium hydrogen tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′… Solvents: Acetonitrile ;  30 min, 50 °C
참조
Characterization of novel Cs and K substituted phosphotungstic acid modified MCM-41 catalyst and its catalytic activity towards acetylation of aromatic alcohols
Rana, Surjyakanta; et al, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1117-1125

합성회로 10

반응 조건
1.1 Reagents: tert-Butyl peroxide ;  24 h, rt → 90 °C
참조
Copper Catalyzed sp3 C-H Etherification with Acyl Protected Phenols
Salvador, Tolani K.; et al, Journal of the American Chemical Society, 2016, 138(51), 16580-16583

합성회로 11

반응 조건
1.1 Catalysts: Poly(vinylpyrrolidone) ,  Zirconium chloride (ZrCl4) Solvents: Chloroform ,  Hexane ;  1.4 h, reflux
참조
Polyvinylpyrrolidone-supported zirconium nanoparticles: synthesis, characterization, efficiency as a new polymer nanocomposite catalyst for one-step transesterification reaction
Azadi, Sedigheh; et al, Monatshefte fuer Chemie, 2023, 154(2), 239-248

합성회로 12

반응 조건
1.1 Catalysts: Titania ;  5 min, 25 °C
참조
TiO2, a simple and an efficient catalyst for esterification of phenols under solvent-free condition
Pasha, Mohamed Afzal; et al, Indian Journal of Chemistry, 2008, (4), 597-600

합성회로 13

반응 조건
1.1 Catalysts: Perchloric acid ,  Silica Solvents: Dichloromethane ;  10 h, rt
참조
An atom-efficient and powerful method for direct esterification of silyl ethers catalyzed by HClO4-SiO2
Du, Ti-Jian; et al, Tetrahedron, 2011, 67(6), 1096-1101

합성회로 14

반응 조건
1.1 Catalysts: (OC-6-13)-[[2,2′-[1,2-Phenylenebis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2… Solvents: Dichloromethane ;  1 min, rt
참조
Electron-deficient [TiIV(salophen)(OTf)2]: A new and highly efficient catalyst for the acetylation of alcohols and phenols with acetic anhydride
Yadegari, Maryam; et al, Polyhedron, 2011, 30(13), 2237-2243

합성회로 15

반응 조건
1.1 Catalysts: (OC-6-12)-[[4,4′,4′′,4′′′-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN… (supported on chloromethylated polystyrene) Solvents: Acetonitrile ;  8 min, rt
참조
Polystyrene-bound electron-deficient tin(IV) porphyrin: A new, highly efficient, robust and reusable catalyst for acetylation of alcohols and phenols with acetic anhydride
Moghadam, Majid; et al, Comptes Rendus Chimie, 2011, 14(12), 1080-1087

합성회로 16

반응 조건
1.1 Reagents: Tetraethylammonium chloride ,  Boron trifluoride etherate Catalysts: Cuprous chloride ,  1-Propanaminium, N,N,N-triethyl-, chloride (1:1) (silica supported) Solvents: Acetonitrile ;  10 min, 0 °C
1.2 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  1 h, 20 °C
참조
Highly efficient Sandmeyer reaction on immobilized CuI/CuII-based catalysts
Tarkhanova, Irina G.; et al, Mendeleev Communications, 2018, 28(3), 261-263

합성회로 17

반응 조건
1.1 Reagents: Chlorosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper chloride complex) Solvents: Acetonitrile ;  12 h, 80 °C
참조
A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes
He, Wen; et al, RSC Advances, 2017, 7(2), 764-770

합성회로 18

반응 조건
1.1 Catalysts: Triethylamine Solvents: Toluene ;  12 h, reflux
참조
Environmentally benign decarboxylative N-, O-, and S-acetylations and acylations
Ghosh, Santanu; et al, Green Chemistry, 2020, 22(24), 8721-8727

합성회로 19

반응 조건
1.1 Reagents: Iodine Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Triphenylphosphine ;  2 - 3 min, rt
1.3 Catalysts: Triethylamine ;  6 h, rt
참조
Novel acylation of alcohols, phenols and amines with diacetoxyiodobenzene in the presence of iodine and triphenylphosphine
Zhou, Qi-Zhong; et al, Youji Huaxue, 2008, 28(6), 1097-1101

합성회로 20

반응 조건
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica supported) Catalysts: Hydrochloric acid ,  Water Solvents: Chloroform ;  12 h, rt
참조
Efficient method for oxidation of ketones to esters with 4-aminoperoxybenzoic acid supported on silica gel
Ghazanfari, Dadkhoda; et al, Synthetic Communications, 2008, 38(12), 2037-2042

합성회로 21

반응 조건
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  4 h, rt; 24 h, rt
1.2 Reagents: Lithium bromide Solvents: Dichloromethane ;  24 h, rt
참조
Counterattack Mode Differential Acetylative Deprotection of Phenylmethyl Ethers: Applications to Solid Phase Organic Reactions
Chakraborti, Asit K.; et al, Journal of Organic Chemistry, 2009, 74(3), 1367-1370

합성회로 22

반응 조건
1.1 Catalysts: Triphenylphosphine ,  Iridium trichloride Solvents: Acetonitrile ;  20 h, 5 atm, 180 °C
참조
An efficient method to prepare aryl acetates by the carbonylation of aryl methyl ethers or phenols
Zhang, Dejin; et al, New Journal of Chemistry, 2021, 45(5), 2683-2687

합성회로 23

반응 조건
1.1 Catalysts: Triethylamine Solvents: Anisole ;  12 h, 110 °C
참조
Environmentally benign decarboxylative N-, O-, and S-acetylations and acylations
Ghosh, Santanu; et al, Green Chemistry, 2020, 22(24), 8721-8727

합성회로 24

반응 조건
1.1 Reagents: Phosphorus pentoxide ,  Hydrogen peroxide ;  30 °C
참조
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

합성회로 25

반응 조건
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
참조
Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2002, 133(2), 189-193

합성회로 26

반응 조건
1.1 Catalysts: Boron trifluoride etherate (reaction product with poly(vinylpyrrolidone)) Solvents: Acetonitrile ;  1 h, rt
참조
Polyvinylpolypyrrolidone-bound boron trifluoride: A highly efficient catalyst for acylation of alcohols, phenols and trimethylsilyl ethers by acetic anhydride
Mokhtary, Masoud; et al, Comptes Rendus Chimie, 2012, 15(5), 389-393

4-Chlorophenyl acetate Raw materials

4-Chlorophenyl acetate Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:876-27-7)4-Chlorophenyl acetate
A862500
순결:99%
재다:100g
가격 ($):354.0